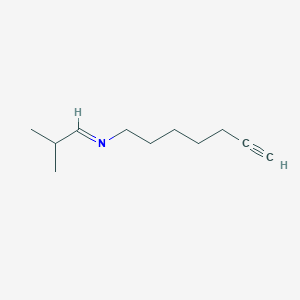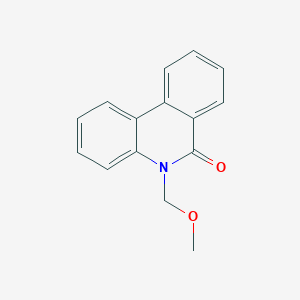
6(5H)-Phenanthridinone, 5-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6(5H)-Phenanthridinone, 5-(methoxymethyl)- is a chemical compound that belongs to the phenanthridinone family. Phenanthridinones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a phenanthridinone core with a methoxymethyl group attached to the 5-position, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- can be achieved through several synthetic routes. One common method involves the reaction of phenanthridinone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6(5H)-Phenanthridinone, 5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrophenanthridinones.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrophenanthridinones. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
6(5H)-Phenanthridinone, 5-(methoxymethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6(5H)-Phenanthridinone, 5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: The parent compound without the methoxymethyl group.
5-Methoxyphenanthridinone: A similar compound with a methoxy group instead of a methoxymethyl group.
6(5H)-Phenanthridinone, 5-(methyl)-: A derivative with a methyl group at the 5-position.
Uniqueness
6(5H)-Phenanthridinone, 5-(methoxymethyl)- is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and biological activity compared to its analogs .
Properties
CAS No. |
339267-16-2 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-(methoxymethyl)phenanthridin-6-one |
InChI |
InChI=1S/C15H13NO2/c1-18-10-16-14-9-5-4-7-12(14)11-6-2-3-8-13(11)15(16)17/h2-9H,10H2,1H3 |
InChI Key |
UUFCUYRTYNHVGE-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=CC=CC=C2C3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Fluorophenyl)ethylidene]propanedinitrile](/img/structure/B14238005.png)
![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
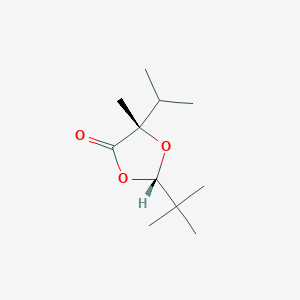
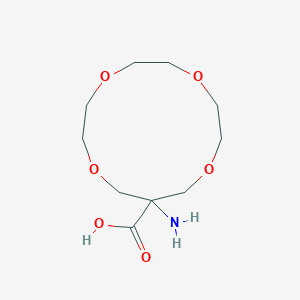
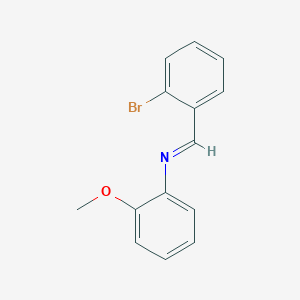
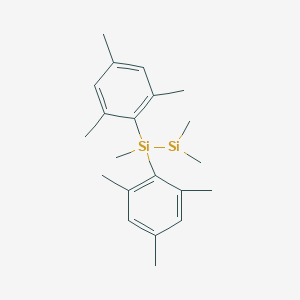
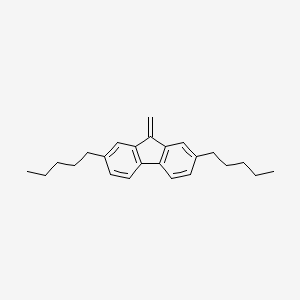
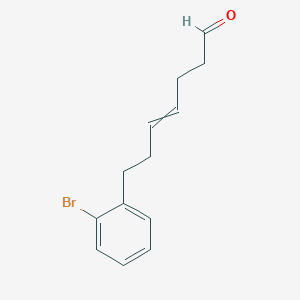
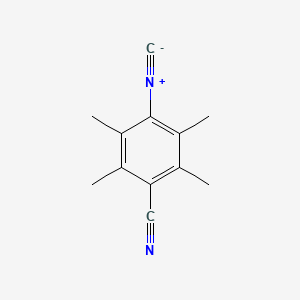
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
